Boc-NH-PEG23-NH2

PROTAC ADC Bioconjugation

Choose Boc-NH-PEG23-NH2 for its monodisperse (PDI ≈1.0) PEG23 architecture—a critical differentiator from polydisperse PEG mixtures. This single-species linker ensures homogeneous conjugation, reproducible analytical data, and clear SAR in PROTAC/ADC development. Orthogonal amines enable sequential ligand/warhead attachment; the defined 23-unit spacer precisely controls ternary complex geometry. Avoid batch variability and unpredictable PK of polydisperse alternatives. Ideal for homogeneous ADC payloads (defined DAR) and nanoparticle functionalization. Research-use only; ambient shipping; store at -20°C.

Molecular Formula C53H108N2O25
Molecular Weight 1173.4 g/mol
Cat. No. B1193753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG23-NH2
Synonymst-Boc-N-amido-PEG23-amine
Molecular FormulaC53H108N2O25
Molecular Weight1173.4 g/mol
Structural Identifiers
InChIInChI=1S/C53H108N2O25/c1-53(2,3)80-52(56)55-5-7-58-9-11-60-13-15-62-17-19-64-21-23-66-25-27-68-29-31-70-33-35-72-37-39-74-41-43-76-45-47-78-49-51-79-50-48-77-46-44-75-42-40-73-38-36-71-34-32-69-30-28-67-26-24-65-22-20-63-18-16-61-14-12-59-10-8-57-6-4-54/h4-51,54H2,1-3H3,(H,55,56)
InChIKeyVGRIANYSJNGTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Boc-NH-PEG23-NH2: A High-Purity, Monodisperse PEG Linker for PROTAC and Bioconjugation R&D


Boc-NH-PEG23-NH2 (t-Boc-N-amido-PEG23-amine) is a heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of approximately 1173.4 g/mol . It features a free primary amine on one terminus and a Boc-protected amine on the other, separated by a precisely defined, 23-unit PEG spacer [1]. Classified as a monodisperse PEG, it possesses a uniform chain length (polydispersity index, PDI ≈ 1.0), which distinguishes it from traditional polydisperse PEG mixtures [2]. Its primary applications are as a versatile building block in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), antibody-drug conjugates (ADCs), and other precision bioconjugates .

Why Boc-NH-PEG23-NH2 Cannot Be Casually Substituted with Another PEG Linker


Substituting Boc-NH-PEG23-NH2 with an analog of a different PEG chain length (e.g., PEG12 or PEG36) or a polydisperse alternative introduces critical variables that can derail a research project. First, PEG chain length directly governs the spatial distance and flexibility between conjugated moieties, which is a key determinant of ternary complex stability in PROTACs and overall conjugate bioactivity [1][2]. Second, the use of a polydisperse PEG linker results in a heterogeneous mixture of conjugate species with varying chain lengths, compromising analytical reproducibility, batch-to-batch consistency, and the ability to establish clear structure-activity relationships [3]. These factors make simple 'in-class' substitution a high-risk approach with unpredictable downstream consequences for solubility, pharmacokinetics, and in vivo efficacy .

Quantifiable Differentiation of Boc-NH-PEG23-NH2 Against Primary Comparators


Purity and Monodispersity: Ensuring Reproducibility Over Polydisperse PEG Alternatives

Boc-NH-PEG23-NH2 is manufactured and supplied as a monodisperse compound, typically with a purity of ≥95-98% as confirmed by NMR, and by definition, a Polydispersity Index (PDI) of approximately 1.0 [1]. This is in stark contrast to polydisperse PEG linkers, which are mixtures of varying chain lengths with PDIs often reported as >1.1 . The use of a monodisperse linker ensures that each conjugate molecule is chemically identical, eliminating the data variability and regulatory complexity associated with heterogeneous products.

PROTAC ADC Bioconjugation

PEG23 Chain Length: An Intermediate Spacer for Tuning PROTAC Ternary Complexes

The 23-unit PEG chain of Boc-NH-PEG23-NH2 provides a specific spatial reach for conjugates. While direct SAR data for this exact linker is not publicly available, related studies show that PEG length is a critical determinant of ternary complex formation in PROTACs. Shorter linkers (e.g., PEG2-PEG8) are often used for initial screening, but longer linkers like PEG23 are explored to bridge larger protein-protein interfaces or when initial designs fail to induce degradation [1]. In ADC research, a study comparing drug-linkers found that those incorporating PEG8 and PEG12 demonstrated a superior pharmacokinetic (PK) profile compared to PEG4-based linkers, establishing a clear trend that increasing PEG length within a certain range improves PK parameters [2].

PROTAC Ternary Complex Linker Optimization

Dual Orthogonal Functionality: Boc and Amine for Sequential Bioconjugation

Boc-NH-PEG23-NH2 features a protected and a free amine, enabling controlled, two-step conjugation strategies. The free primary amine is immediately reactive toward activated esters (NHS), carboxylic acids, and carbonyls . The Boc-protected amine remains inert during this first step and can be selectively deprotected under mild acidic conditions (e.g., 20-50% TFA) to reveal a second free amine for subsequent conjugation . This contrasts with simpler homobifunctional linkers (e.g., NH2-PEG23-NH2), which cannot be used in stepwise, controlled conjugations without risking cross-linking or polymerization.

Bioconjugation PROTAC Synthesis Heterobifunctional Linker

High-Value Application Scenarios for Boc-NH-PEG23-NH2


Synthesis of PROTAC Libraries for Linker SAR Studies

Boc-NH-PEG23-NH2 is an ideal building block for synthesizing PROTAC candidates. The orthogonal amines enable the sequential attachment of an E3 ligase ligand (e.g., to VHL or CRBN) and a target protein warhead. Its 23-unit PEG length provides a specific, reproducible spacer for probing the optimal distance for forming a stable ternary complex, which is essential for effective target ubiquitination and degradation .

Constructing Homogeneous Antibody-Drug Conjugates (ADCs)

In ADC development, the monodisperse nature of Boc-NH-PEG23-NH2 is critical for creating a homogeneous Drug-to-Antibody Ratio (DAR) product. The Boc group can be used to protect a payload attachment site during initial conjugation to the antibody via the free amine, ensuring a single, well-defined species. This precision is key for improving pharmacokinetic profiles and reducing off-target toxicity compared to ADCs made with polydisperse linkers [1].

Precision Surface Functionalization of Nanoparticles

The controlled reactivity of Boc-NH-PEG23-NH2 makes it suitable for functionalizing the surface of drug-delivery nanoparticles (e.g., liposomes, polymeric NPs). The free amine can be conjugated to surface carboxyl groups, while the protected amine serves as a stable, latent handle for subsequent attachment of targeting ligands or imaging agents. The PEG23 spacer enhances particle solubility and can help reduce non-specific protein adsorption in biological fluids [2].

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